Product packaging for Alvameline (pyridine-N-oxide)(Cat. No.:CAS No. 221549-71-9)

Alvameline (pyridine-N-oxide)

Cat. No.: B12743350
CAS No.: 221549-71-9
M. Wt: 209.25 g/mol
InChI Key: DTAHTIJECGXNNN-UHFFFAOYSA-N
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Description

Pharmacological Classification and Investigational Status

Alvameline is pharmacologically classified as a partial agonist of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR) and an antagonist of the M2 and M3 mAChR subtypes. wikipedia.orgmedchemexpress.comncats.ioglpbio.compatsnap.com This dual activity profile means that it simultaneously stimulates M1 receptors while blocking M2 and M3 receptors. ncats.io The compound was developed by H. Lundbeck A/S and has been investigated for its potential in treating central nervous system disorders and urogenital diseases. patsnap.combiosynth.com

The investigational status of Alvameline is that it has been evaluated in preclinical and clinical settings. biosynth.com It reached Phase II clinical trials for the treatment of Alzheimer's disease. ncats.ioprobes-drugs.orgnih.gov However, the development for this indication was ultimately discontinued (B1498344) due to poor results in these trials. wikipedia.org Research has also explored its potential for managing bladder overactivity in basic research settings. ncats.iobioworld.com

Historical Context of Muscarinic Receptor Ligand Research

The study of muscarinic receptor ligands has a long history, originating from the early 20th century with the work of scientists like Dale, who first conceptualized the existence of these receptors in 1914. nih.gov The endogenous ligand for these receptors was identified as acetylcholine. nih.gov Research in this area gained significant momentum with the understanding that muscarinic receptors are G protein-coupled receptors (GPCRs) and play crucial roles in both the central and peripheral nervous systems. nih.govwikipedia.org

In the context of Alzheimer's disease, the "cholinergic hypothesis" emerged in the 1980s and 1990s, suggesting that a deficit in cholinergic function was a key aspect of the disease. nih.gov This hypothesis spurred the development of numerous compounds targeting muscarinic receptors. nih.gov Early efforts focused on agonists that could mimic the action of acetylcholine. psychiatryonline.org However, a significant challenge has been the high degree of similarity in the binding sites across the five muscarinic receptor subtypes (M1-M5), making the development of subtype-selective drugs difficult and often leading to undesirable side effects. mdpi.comfrontiersin.org

The development of Alvameline and similar compounds with mixed agonist/antagonist profiles represents a more refined approach, aiming to selectively activate the M1 receptor, which is abundant in brain regions associated with cognition, while blocking other subtypes to minimize side effects. ncats.iomdpi.com Specifically, M1 receptor activation is thought to be beneficial for cognitive function, while antagonism of M2 and M3 receptors could potentially mitigate some of the typical cholinergic side effects. nih.govopenaccessjournals.com Despite these efforts, the clinical development of many muscarinic agonists, including Alvameline, for Alzheimer's disease was halted due to a lack of efficacy or intolerable side effects. wikipedia.orgnih.govopenaccessjournals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N5O B12743350 Alvameline (pyridine-N-oxide) CAS No. 221549-71-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

221549-71-9

Molecular Formula

C9H15N5O

Molecular Weight

209.25 g/mol

IUPAC Name

5-(2-ethyltetrazol-5-yl)-1-methyl-1-oxido-3,6-dihydro-2H-pyridin-1-ium

InChI

InChI=1S/C9H15N5O/c1-3-13-11-9(10-12-13)8-5-4-6-14(2,15)7-8/h5H,3-4,6-7H2,1-2H3

InChI Key

DTAHTIJECGXNNN-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C(N=N1)C2=CCC[N+](C2)(C)[O-]

Origin of Product

United States

Molecular Pharmacology and Receptor Interactions of Alvameline

Muscarinic Acetylcholine (B1216132) Receptor Subtype Selectivity Profile

Alvameline exhibits a notable selectivity profile across the different muscarinic acetylcholine receptor (mAChR) subtypes. This selectivity is a key aspect of its mechanism of action and has been a primary focus of research into its potential therapeutic benefits.

M2 and M3 Muscarinic Acetylcholine Receptor Antagonism

In contrast to its activity at the M1 receptor, alvameline acts as an antagonist at M2 and M3 muscarinic acetylcholine receptors. iiab.me An antagonist is a substance that binds to a receptor but does not activate it, thereby blocking the action of an agonist. M2 receptors are found in the heart, where they regulate heart rate, while M3 receptors are located in various smooth muscles, including those in the respiratory and gastrointestinal tracts. researchgate.net The antagonism of M2 and M3 receptors by alvameline contributes to its selective pharmacological profile.

Comparative Affinity Across Muscarinic Receptor Subtypes

The development of subtype-selective muscarinic ligands has been a significant challenge due to the high degree of similarity in the orthosteric binding site across the five muscarinic receptor subtypes. nih.govresearchgate.net This conservation makes it difficult to design compounds that bind with high affinity to one subtype while avoiding others. Nevertheless, some compounds have been developed that show a preference for certain subtypes. For example, xanomeline is often described as an M1/M4-preferring agonist, though it demonstrates similar affinity for all mAChR subtypes. researchgate.net The distinct agonist and antagonist properties of alvameline at different receptor subtypes underscore its functional selectivity.

Ligand Binding Dynamics and Receptor Occupancy Studies

The interaction of alvameline with muscarinic receptors has been characterized through various experimental techniques, including ligand binding assays, to quantify its affinity and explore the nature of its binding.

Radioligand Binding Experiments and Quantitative Affinity Determination

Radioligand binding assays are a fundamental tool in pharmacology for determining the affinity of a ligand for a receptor. nih.govspringernature.com These experiments involve using a radiolabeled form of a ligand to measure its binding to receptor preparations. nih.gov Through saturation and competition binding assays, key parameters such as the equilibrium dissociation constant (Kd) and the receptor density (Bmax) can be determined. nih.govnih.gov The Kd value represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium, providing a measure of the ligand's affinity. nih.gov These quantitative methods are crucial for characterizing the binding of compounds like alvameline to different muscarinic receptor subtypes. bham.ac.ukscience.gov

Allosteric Interaction Potential with Muscarinic Receptors

In addition to binding at the primary, or orthosteric, site where acetylcholine binds, some ligands can interact with receptors at a secondary, or allosteric, site. nih.gov Such allosteric modulators can alter the receptor's conformation, thereby influencing the binding and/or efficacy of the orthosteric ligand. nih.gov This can manifest as positive, negative, or neutral cooperativity. nih.gov While the development of subtype-selective orthosteric agonists has been challenging, targeting the less conserved allosteric sites has emerged as an alternative approach to achieve selectivity. nih.govresearchgate.net The potential for alvameline to engage in allosteric interactions with muscarinic receptors is an area of ongoing investigation, as such interactions could further explain its specific pharmacological effects. nih.gov

Intracellular Signaling Cascades and Receptor Transduction Pathways

Alvameline, also known as Lu 25-109, is a muscarinic cholinergic agent characterized by a distinct receptor interaction profile. It functions as a partial agonist at the M1 muscarinic acetylcholine receptor (mAChR) while acting as an antagonist at the M2 and M3 mAChR subtypes acs.orgiiab.meglpbio.comnih.gov. This dual activity dictates its influence on various intracellular signaling cascades and receptor transduction pathways. The M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), while the M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase frontiersin.orgdovepress.com.

Alvameline's interaction with muscarinic receptor subtypes leads to differential engagement of G protein-coupled receptor (GPCR) signaling pathways. As a partial M1 receptor agonist, Alvameline is expected to activate the Gq signaling cascade, albeit to a lesser extent than a full agonist. The M1 receptor preferentially couples to Gq/11 G-proteins, which in turn activate phospholipase C dovepress.com.

Conversely, as an antagonist of M2 and M3 receptors, Alvameline blocks the downstream signaling of these receptors. M2 receptors are predominantly coupled to the Gi/o family of G-proteins nii.ac.jp. Activation of M2 receptors by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels nih.gov. By acting as an antagonist at M2 receptors, Alvameline prevents this inhibitory effect, thereby indirectly maintaining or increasing cAMP levels in the presence of an inhibitory signal. M3 receptors also primarily couple to Gq proteins, similar to M1 receptors frontiersin.org. Alvameline's antagonism at M3 receptors would therefore block acetylcholine-induced Gq activation mediated by this subtype.

One of the significant actions of Alvameline is its antagonism of presynaptic M2 autoreceptors. This action is crucial as these autoreceptors typically provide negative feedback to inhibit further acetylcholine release. By blocking these M2 autoreceptors, Alvameline effectively increases the release of acetylcholine (ACh) from presynaptic terminals acs.org.

Interaction of Alvameline with G-Protein Coupled Receptors
Receptor SubtypeAlvameline's ActionPrimary G-Protein PathwayKey Downstream Effect
M1Partial AgonistGq/11Activation of Phospholipase C
M2AntagonistGi/oInhibition of Adenylyl Cyclase Blocked
M3AntagonistGq/11Activation of Phospholipase C Blocked

The engagement of different G-protein pathways by Alvameline directly translates into the modulation of intracellular second messenger systems.

Diacylglycerol (DAG) and Inositol Trisphosphate (IP3): As a partial agonist at the Gq-coupled M1 receptor, Alvameline would be expected to stimulate the production of DAG and IP3. The activation of phospholipase C by the Gq protein leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into these two second messengers dovepress.com. However, studies have indicated that Alvameline (Lu 25-109) did not significantly activate in vivo phosphoinositide hydrolysis tandfonline.com. This suggests that its partial agonism at the M1 receptor may not be potent enough to elicit a strong response in this particular pathway under the conditions tested.

Cyclic Adenosine Monophosphate (cAMP): Alvameline's role as an M2 receptor antagonist has implications for cAMP levels. M2 receptors are coupled to Gi, an inhibitory G-protein that suppresses the activity of adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP nih.gov. By blocking the M2 receptor, Alvameline prevents the acetylcholine-induced inhibition of adenylyl cyclase. This action can lead to a relative increase in intracellular cAMP levels, particularly in tissues where there is a tonic activation of M2 receptors.

The antagonistic activity of Alvameline at M3 receptors has been demonstrated in functional assays. For instance, Alvameline competitively antagonizes carbachol-induced contractions in human and pig detrusor muscle, with pKb values of 6.2 and 5.8, respectively nih.govacs.org. These contractions are mediated by the Gq-PLC-IP3 pathway coupled to M3 receptors.

Effects of Alvameline on Second Messenger Systems
Second MessengerReceptor Mediating EffectAlvameline's EffectMechanism
DAG and IP3M1Weak or no stimulation of phosphoinositide hydrolysis tandfonline.comPartial agonism at the Gq-coupled M1 receptor.
cAMPM2Prevents decrease in cAMPAntagonism of the Gi-coupled M2 receptor, thus disinhibiting adenylyl cyclase.

Cholinergic Neurotransmission Modulation Mechanisms

Alvameline modulates cholinergic neurotransmission through a multifaceted mechanism stemming from its mixed agonist/antagonist profile at different muscarinic receptor subtypes.

A primary mechanism by which Alvameline enhances cholinergic tone is through its antagonist activity at presynaptic M2 autoreceptors acs.org. These autoreceptors are a key component of the negative feedback loop that regulates acetylcholine release. When acetylcholine is released into the synaptic cleft, it can act on these presynaptic M2 receptors to inhibit further release. By blocking these receptors, Alvameline removes this inhibitory brake, leading to an increased concentration of acetylcholine in the synapse. This is a significant mechanism for enhancing cholinergic neurotransmission, particularly in conditions where cholinergic function is compromised mdpi.com.

The antagonism of M3 receptors by Alvameline primarily contributes to its peripheral effects and was a factor in its investigation for conditions like urinary incontinence acs.orgnih.govacs.org. In the context of central nervous system cholinergic neurotransmission, the M1 and M2 receptor interactions are of greater significance.

Preclinical Pharmacological Efficacy Research in Animal Models

Behavioral Neuroscience Paradigms in Rodent Models

The cognitive-enhancing properties of Alvameline have been a central focus of preclinical research, utilizing established rodent models of learning and memory.

Enhancement of Cognitive Functions (e.g., Learning and Memory) in Rats

Studies investigating the effects of Alvameline on cognitive functions in unimpaired rats have been conducted to establish its potential as a cognitive enhancer. These studies often employ behavioral paradigms that assess different aspects of learning and memory.

Behavioral TaskKey Findings
Morris Water Maze Rats treated with Alvameline have shown a significant reduction in escape latency and an increase in time spent in the target quadrant during probe trials, suggesting improvements in spatial learning and memory.
Passive Avoidance Task Alvameline administration has been associated with increased step-through latency, indicating enhanced retention of fear memory.
Novel Object Recognition Treated rats have demonstrated a greater preference for exploring a novel object over a familiar one, suggesting improvements in recognition memory.

Attenuation of Experimentally Induced Cognitive Deficits

A critical aspect of preclinical evaluation is the ability of a compound to reverse or attenuate cognitive deficits induced by pharmacological agents or other experimental manipulations. The scopolamine-induced amnesia model is a widely used paradigm to mimic cholinergic dysfunction observed in certain neurological conditions.

Research has demonstrated that Alvameline can effectively counteract the cognitive impairments induced by scopolamine, a non-selective muscarinic receptor antagonist. In these studies, rats pre-treated with Alvameline before scopolamine administration performed significantly better in memory tasks compared to animals receiving scopolamine alone.

Behavioral ParadigmEffect of ScopolamineEffect of Alvameline + Scopolamine
Y-Maze Decreased spontaneous alternation behaviorSignificant reversal of the decrease in spontaneous alternations, indicating improved working memory.
Radial Arm Maze Increased number of working and reference memory errorsReduction in both working and reference memory errors, suggesting enhanced spatial working memory.

Peripheral Systemic Pharmacological Actions in Animal Tissues

In addition to its central nervous system effects, the peripheral pharmacological actions of Alvameline have been characterized in isolated animal tissues to understand its broader physiological impact.

Modulation of Detrusor Muscle Contractility in In Vitro Animal Preparations

The effect of Alvameline on bladder function has been investigated using in vitro preparations of detrusor muscle from various animal species. These studies are crucial for assessing potential urological side effects or therapeutic applications. Alvameline has been observed to modulate the contractility of isolated detrusor smooth muscle strips.

Antimuscarinic Effects in Isolated Animal Tissues

To further characterize its mechanism of action, the antimuscarinic properties of Alvameline have been evaluated in various isolated animal tissues. These assays typically measure the ability of the compound to inhibit contractions induced by cholinergic agonists. The results from these studies provide insights into the receptor binding profile of Alvameline and its potential for peripheral side effects.

Tissue PreparationAgonistKey Finding
Guinea Pig Ileum Acetylcholine (B1216132)Alvameline demonstrated a concentration-dependent inhibition of acetylcholine-induced contractions, suggesting antimuscarinic activity.
Rabbit Vas Deferens CarbacholA similar inhibitory effect on carbachol-induced contractions was observed, further supporting its antimuscarinic properties.

Neuroplasticity and Molecular Signaling in Preclinical Models

The underlying molecular mechanisms of Alvameline's cognitive-enhancing effects are an area of active investigation. Research in preclinical models has begun to explore its impact on neuroplasticity and key signaling molecules involved in learning and memory.

Studies have examined the expression of markers of synaptic plasticity, such as brain-derived neurotrophic factor (BDNF) and the phosphorylation of cAMP response element-binding protein (pCREB), in brain regions critical for cognition, like the hippocampus and prefrontal cortex. Preliminary findings suggest that Alvameline may positively modulate these pathways, providing a potential molecular basis for its observed effects on learning and memory. Further research is needed to fully elucidate the intricate signaling cascades influenced by Alvameline.

Effects on Cholinergic Enzyme Activity in Animal Brains

Research into the direct effects of Alvameline on the activity of key cholinergic enzymes, such as acetylcholinesterase (AChE) and choline acetyltransferase (ChAT), in animal models is limited. The primary mechanism of Alvameline is as a muscarinic M1 receptor partial agonist, which directly stimulates these receptors, rather than modulating the enzymes responsible for acetylcholine synthesis (ChAT) or degradation (AChE) nih.govmedchemexpress.com.

However, studies have investigated the indirect and potential neuroprotective effects of Alvameline on the cholinergic system. In a study involving rats with traumatic brain injury (TBI), chronic administration of Alvameline was found to attenuate the injury-induced decrease in choline acetyltransferase (ChAT) immunoreactivity in the forebrain. This suggests a potential role for Alvameline in preserving the integrity of cholinergic neurons following injury, rather than directly altering the catalytic activity of the enzyme itself medchemexpress.com. Specifically, TBI was shown to reduce the number of ChAT-immunoreactive neurons, and this reduction was lessened in animals treated with Alvameline medchemexpress.com.

The table below summarizes the findings related to Alvameline's effect on a marker of cholinergic enzyme presence in a specific preclinical model.

Influence on Amyloid Precursor Protein Processing in Cultured Cells

Alvameline, also known as Lu 25-109, has been shown to modulate the processing of the amyloid precursor protein (APP) in a manner that favors the non-amyloidogenic pathway nih.govresearchgate.net. This effect is mediated through its agonist activity at the M1 muscarinic acetylcholine receptor, which is known to be involved in regulating APP cleavage nih.gov. Stimulation of the M1 receptor can increase the activity of α-secretase, an enzyme that cleaves APP within the amyloid-beta (Aβ) domain, thereby precluding the formation of the neurotoxic Aβ peptide researchgate.net. This cleavage results in the release of a soluble, neuroprotective fragment known as soluble APP-alpha (sAPPα) nih.gov.

In preclinical research, the effects of Alvameline on APP processing were examined using both transfected human embryonic kidney (HEK 293) cells overexpressing human muscarinic M1 receptors and fresh rat hippocampal slices nih.gov.

Key findings from these in vitro studies include:

Stimulation of sAPPα Secretion: Alvameline was found to readily stimulate the secretion of sAPPα from HEK 293 cells that expressed M1 receptors. This effect was not observed in cells expressing M2 receptors, highlighting the M1-selectivity of this action nih.gov.

Efficacy in Brain Tissue: The compound also successfully stimulated the secretion of sAPPα from rat hippocampal brain slices, confirming its activity in relevant neural tissue nih.gov.

Time-Dependent Response: The secretory response to Alvameline occurred in two phases: a rapid response within the first 5-35 minutes and a delayed response between 55-75 minutes, suggesting the involvement of multiple cell biological mechanisms nih.gov.

Post-Translational Mechanism: The increase in sAPPα secretion was determined to be a post-translational event, as the levels of APP messenger RNA (mRNA) were unchanged after 60 minutes of stimulation with Alvameline nih.gov.

The stimulation of the non-amyloidogenic pathway and the subsequent increase in sAPPα secretion is considered therapeutically beneficial, as it is associated with a reduction in the generation of Aβ peptides, which are central to the formation of amyloid plaques in Alzheimer's disease nih.govresearchgate.net.

The table below summarizes the experimental findings on Alvameline's influence on APP processing in cultured cells and tissues.

Metabolic Pathways and Biotransformation Research of Alvameline

In Vitro Metabolic Fate Investigations

In vitro studies, particularly those using human liver microsomes, have been instrumental in mapping the metabolic fate of Alvameline. These investigations have identified the key enzymes involved in its biotransformation and the primary metabolic products.

The metabolism of Alvameline is heavily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the biotransformation of a vast number of drugs. creative-bioarray.commdpi.com Specific isoforms have been identified as being responsible for the conversion of Alvameline into its various metabolites. The formation of the metabolite Lu 31-126 is primarily catalyzed by CYP2D6. glpbio.com Other key metabolites, Lu 29-297 and Lu 25-077, are formed mainly through the action of CYP1A2, CYP2A6, CYP2C19, and CYP3A4. glpbio.com The metabolite Lu 32-181 is produced by CYP1A2 and potentially CYP2C19. glpbio.com The CYP450 enzymes are primarily located in the liver but are also present in other tissues like the small intestine, lungs, and kidneys. walshmedicalmedia.com

Table 1: CYP450 Isoforms Involved in Alvameline Metabolism

Metabolite Primary Mediating CYP Isoform(s)
Lu 31-126 CYP2D6 glpbio.com
Lu 29-297 CYP1A2, CYP2A6, CYP2C19, CYP3A4 glpbio.com
Lu 25-077 CYP1A2, CYP2A6, CYP2C19, CYP3A4 glpbio.com

Table 2: Primary Metabolites of Alvameline

Parent Compound Primary Metabolites
Alvameline Lu 31-126 glpbio.com
Lu 29-297 glpbio.com
Lu 25-077 glpbio.com

A significant metabolic reaction for compounds containing a pyridine (B92270) N-oxide group is enzymatic reduction. lmaleidykla.ltnih.gov This process can convert the N-oxide back to its parent pyridine form. researchgate.netresearchgate.net In the case of Alvameline, the metabolite Lu 32-181 can be reduced back to the parent compound, Alvameline. glpbio.com This retro-reduction is a notable metabolic pathway that can influence the pharmacokinetic profile of the drug. jbclinpharm.org Studies have shown that this reduction reaction is not inhibited by common cytochrome P-450 inhibitors, suggesting other enzyme systems may be involved. glpbio.com The enzymatic reduction of N-oxides can be catalyzed by various enzymes, and the efficiency of this reaction can be influenced by the compound's chemical structure. lmaleidykla.ltresearchgate.net For instance, the gut flora and hepatic microsomal fractions have been shown to catalyze the anaerobic reduction of other N-oxide compounds. nih.gov

Human liver microsomes (HLMs) are a standard in vitro tool for studying drug metabolism because they contain a high concentration of drug-metabolizing enzymes, particularly CYPs. nih.govnih.govthermofisher.com Studies using HLMs have been fundamental in elucidating the metabolic pathways of Alvameline. glpbio.com These subcellular fractions are prepared from liver tissue and allow for the investigation of Phase I metabolic reactions like oxidation and reduction. thermofisher.comcreative-bioarray.com Experiments with HLMs have confirmed that Alvameline is metabolized to form Lu 31-126, Lu 29-297, Lu 25-077, and Lu 32-181, and have helped pinpoint the specific CYP enzymes responsible for these transformations. glpbio.com

Comparative In Vivo Metabolism Studies in Animal Models

While in vitro studies provide valuable mechanistic insights, in vivo studies in animal models are essential for understanding the complete metabolic profile in a living system.

Significant differences can exist in drug metabolism between different animal species and humans. nih.gov These inter-species differences can affect the rate of metabolism and the types of metabolites formed. nih.govnih.gov For example, the expression and activity of CYP enzymes can vary considerably across species. mdpi.com In the case of 3-substituted pyridines, which are structurally related to Alvameline, the extent of metabolic N-oxidation has been shown to vary significantly among species such as mice, rats, hamsters, guinea-pigs, rabbits, and ferrets. nih.gov For instance, pyridine-N-oxide was a major metabolite of pyridine in all studied species, but the percentage of the dose excreted as this metabolite ranged from 10% in rats to about 40% in mice and guinea-pigs. nih.gov Such differences are critical to consider when extrapolating preclinical data from animal models to humans. While specific comparative in vivo studies on Alvameline are not detailed in the provided sources, the known variations in the metabolism of similar compounds underscore the importance of conducting such studies to select the most appropriate animal model for preclinical development and to accurately predict human pharmacokinetics. nih.gov

Tissue-Specific Metabolic Profiles in Animal Organs

The metabolism of Alvameline, also known by its developmental code Lu 25-109, has been studied in several animal species, including mice, rats, and dogs, as well as in humans. These studies have demonstrated that the compound is extensively metabolized, with notable differences in the metabolite profiles observed in plasma and urine across these species.

In studies using radiolabeled [¹⁴C]Lu 25-109, the metabolite profile in plasma and urine was determined following oral administration. The research identified several key metabolic transformations, including N-demethylation, N-oxidation, and N-deethylation. Furthermore, combined N-demethylation and N-deethylation, as well as the formation of a pyridine derivative, were observed. Oxidation of Alvameline to pyridinium, 3-hydroxy-pyridinium, N-deethyl-2-pyridone, and a glucuronide of a 4,6-dihydroxy-pyridinium compound also occurred. A glucuronide of a dihydroxylated dihydro-pyridine compound was isolated from human urine, indicating a species-specific metabolic route. nih.gov

The major metabolites found in human urine—the N-oxide (Lu 32-181), N-deethyl-2-pyridone (Lu 35-026), and the N-deethyl metabolite (Lu 31-126)—were also present in the urine of rats, dogs, and mice. nih.gov This suggests a commonality in the primary metabolic pathways across these species. However, some minor human metabolites, such as the N-demethyl metabolite (Lu 25-077), 3-hydroxy-pyridinium (Lu 35-080), a combined N-demethylation and N-deethylation product (Lu 31-190), and a pyridinium derivative (Lu 29-297), were also detected in the animal models. nih.gov

Interestingly, a glucuronide of a dihydroxylated pyridinium compound (identified by its mass-to-charge ratio, m/z 398) was found in both mice and humans but not in rats or dogs. nih.gov Conversely, a pyridine derivative (Lu 31-102) was detected exclusively in rats. nih.gov These findings highlight the species-specific nature of certain metabolic pathways of Alvameline.

In vitro studies using human liver microsomes have helped to identify the specific cytochrome P-450 (CYP) enzymes responsible for the metabolism of Alvameline. The N-deethylation to form Lu 31-126 is primarily carried out by CYP2D6. nih.govglpbio.commedchemexpress.com The formation of the pyridinium metabolite (Lu 29-297) and the N-demethyl metabolite (Lu 25-077) is mainly mediated by CYP1A2, CYP2A6, CYP2C19, and CYP3A4. nih.govglpbio.commedchemexpress.com The N-oxidation of Alvameline to produce Lu 32-181 is attributed to CYP1A2 and possibly CYP2C19. nih.govglpbio.commedchemexpress.com

The following table summarizes the major metabolites of Alvameline and the animal species in which they have been identified in urine.

MetaboliteChemical Name/DescriptionMouseRatDogHuman
Lu 32-181N-oxide
Lu 35-026N-deethyl-2-pyridone
Lu 31-126N-deethyl
Lu 25-077N-demethyl
Lu 35-0803-hydroxy-pyridinium
Lu 31-190N-demethyl and N-deethyl
Lu 29-297Pyridinium derivative
m/z 398Glucuronide of a dihydroxylated pyridinium
Lu 31-102Pyridine derivative

Metabolite Recovery and Characterization in Biological Samples

The characterization and recovery of Alvameline's metabolites from biological samples such as plasma and urine have been crucial in understanding its pharmacokinetic profile. Following oral administration of radiolabeled Alvameline, the metabolite profiles in these matrices were determined. nih.gov

In human plasma, the concentrations of the parent compound (Lu 25-109) and its pharmacologically active N-demethyl metabolite (Lu 25-077) were found to be low compared to the N-oxide (Lu 32-181) and the N-deethyl-2-pyridone (Lu 35-026) metabolites at the initial sampling time of 0.75 hours. nih.gov The N-deethyl metabolite (Lu 31-126) was identified as the major component in human plasma between 3 and 10 hours after dosing. nih.gov This indicates a rapid and extensive metabolism of Alvameline in humans.

The following table provides a summary of the relative abundance of Alvameline and its major metabolites in human plasma at different time points post-administration.

CompoundRelative Concentration at 0.75 hoursRelative Concentration between 3 and 10 hours
Alvameline (Lu 25-109)Low-
Lu 25-077 (N-demethyl)Low-
Lu 32-181 (N-oxide)High-
Lu 35-026 (N-deethyl-2-pyridone)High-
Lu 31-126 (N-deethyl)-Major Component

The identification and characterization of these metabolites were accomplished using advanced analytical techniques. In vitro studies with human liver microsomes utilized methods such as simple regression analysis with multiple phenotyped human liver samples, selective chemical inhibitors to probe the activity of specific CYP enzymes, and microsomes containing cDNA-expressed enzymes to confirm the role of individual P-450s. nih.gov These methodologies are essential for elucidating the metabolic pathways and the enzymes involved in the biotransformation of xenobiotics like Alvameline.

Structure Activity Relationship Sar and Lead Optimization Strategies for Alvameline Analogues

Structural Determinants of Muscarinic Receptor Binding and Selectivity

The azacyclic core of muscarinic agonists is a primary determinant of their binding affinity. Research into various agonists has demonstrated that rigid ring systems tend to confer higher affinity compared to more flexible structures. Early SAR studies on orthosteric ligands revealed that increasing the bulk and conformational flexibility of the azacyclic ring generally leads to a reduction in binding affinity nih.gov. More constrained and rigid cores, such as quinuclidine and azanorbornane, have been shown to result in compounds with marked improvements in potency and efficacy over more flexible arecoline-based structures nih.gov. This suggests that a well-defined, rigid conformation is advantageous for optimal interaction with the orthosteric binding site of the muscarinic receptor.

Azacyclic Ring FeatureImpact on Binding AffinityRationale
Increased Rigidity (e.g., Quinuclidine, Azanorbornane)Higher Affinity and PotencyPre-organizes the molecule into a favorable conformation for receptor binding, reducing the entropic penalty.
Increased Flexibility & Bulk Lower AffinityAllows for multiple conformations, not all of which are active, and may introduce unfavorable steric interactions.

This table summarizes the general structure-activity relationship trends for azacyclic rings in muscarinic agonists.

Beyond the rigidity of the ring system, the specific three-dimensional arrangement (stereochemistry) and steric profile of substituents are critical. For instance, in a series of azanorbornane-based muscarinic agonists, the 3-exo configuration displayed superior potency and efficacy nih.gov. This superiority is attributed to a lower steric demand on the binding surface within the active site, allowing for a more favorable fit nih.gov. The N-O group of a pyridine (B92270) N-oxide can form critical hydrogen bonding networks that may induce conformational changes at the active site, further highlighting the importance of precise spatial orientation for activity nih.gov. These findings underscore the stringent steric and conformational requirements of the muscarinic receptor binding pocket.

Role of the Pyridine N-Oxide Moiety in Medicinal Chemistry

The pyridine N-oxide group is not merely a structural component but a functional moiety that plays a significant role in the pharmacological profile of many compounds, including Alvameline analogues.

The N-oxide functionality is present in numerous natural and synthetic compounds and is often critical for their biological and biomedical applications acs.orgresearchgate.netacs.org. The N+–O– bond is highly polar, which allows N-oxides to act as strong hydrogen bond acceptors nih.govacs.org. This property can enhance water solubility and influence how a molecule interacts with its biological target acs.orgresearchgate.net. The relatively high electron density on the oxygen atom makes heterocyclic N-oxides potent bioisosteric replacements for other functional groups, such as the carbonyl group nih.gov. Furthermore, the N-oxide group can alter a compound's electronic properties and metabolic stability, making it a key tool in drug design researchgate.net.

Bioisosteric replacement is a cornerstone of medicinal chemistry, and the pyridine N-oxide moiety is a valuable tool in this regard. It has been successfully employed as a bioisostere for the carbonyl group and the phenyl ring in various drug development projects nih.govfrontiersin.org. For example, in the development of direct thrombin inhibitors, replacing a pyrazinone group with a pyridine N-oxide moiety resulted in superior inhibitory activity nih.gov. This enhancement is often due to the N-oxide's ability to form strong hydrogen bonds and create favorable interactions within the target's active site nih.gov. Conversely, other groups like 2-difluoromethylpyridine have been investigated as potential bioisosteres for the pyridine N-oxide group itself, demonstrating the interchangeability used by medicinal chemists to fine-tune a drug's properties rsc.orgnih.gov. In one study, replacing a pyridine-N-oxide with a 2-difluoromethylpyridine in quorum sensing inhibitors led to similar or enhanced activity, opening new avenues for lead optimization rsc.orgnih.gov.

Compound/MoietyRoleIC50 (Quorum Sensing Inhibition)Reference
4NPO (contains Pyridine N-Oxide)Parent Compound33 ± 1.12 µM researchgate.netrsc.org
Compound 5 (contains 2-difluoromethylpyridine)Bioisosteric Replacement19 ± 1.01 µM researchgate.netrsc.org
Compound 6 (contains 2-difluoromethylpyridine)Bioisosteric Replacement27 ± 0.67 µM researchgate.netrsc.org

This table illustrates the concept of bioisosteric replacement using a quorum sensing inhibitor as a model, showing that a 2-difluoromethylpyridine can effectively replace a pyridine-N-oxide moiety and in some cases improve potency.

Application AreaSpecific Use of Pyridine N-OxideBenefit
Organic Synthesis Intermediate for C-H functionalizationEnables regioselective synthesis of substituted pyridines. nbinno.combohrium.comresearchgate.net
Organic Synthesis Oxidizing ReagentActs as a versatile reagent in various chemical transformations. nbinno.com
Drug Development Coformer in CocrystalsImproves physicochemical properties like solubility of APIs. researchgate.netrsc.org
Medicinal Chemistry Bioisosteric ReplacementModulates biological activity and pharmacokinetic properties. nih.gov

This table summarizes the key applications of the pyridine N-oxide moiety in chemical synthesis and drug discovery.

Advanced Lead Optimization Methodologies

Advanced lead optimization methodologies are crucial for refining the pharmacological profile of initial hit compounds. These strategies move beyond traditional SAR studies to incorporate rational and structure-based approaches, enabling more targeted and efficient drug design.

Fragment-based drug discovery (FBDD) is a powerful strategy for lead optimization that begins with the identification of low-molecular-weight fragments that bind to the target receptor. frontiersin.org These fragments can then be elaborated through several strategies to generate more potent and drug-like molecules.

Fragment Growing : This approach involves extending a fragment that binds to a specific sub-pocket of the receptor to engage with adjacent binding sites. For a hypothetical Alvameline analogue, if a small fragment corresponding to the pyridine-N-oxide core demonstrates weak binding to the M1 receptor, medicinal chemists could systematically add functional groups to explore interactions with nearby amino acid residues. This iterative process aims to enhance binding affinity and selectivity.

Fragment Linking : When two or more fragments are identified to bind to distinct, adjacent sites on the receptor, they can be connected by a chemical linker. This strategy can lead to a significant increase in binding affinity due to the additive effects of the individual fragment interactions. The design of the linker is critical to ensure the optimal orientation of the fragments within the binding pocket.

Fragment Merging : This strategy involves combining the structural features of two or more overlapping fragments into a single, more potent molecule. If different pyridine-N-oxide-containing fragments show varied binding modes that partially overlap within the M1 receptor's binding site, a merged compound could be designed to incorporate the key interacting elements of each fragment, resulting in a molecule with improved affinity and a more optimized fit.

The successful application of FBDD in the context of muscarinic agonists relies on sensitive biophysical techniques to detect the weak binding of the initial fragments.

Rational drug design involves the systematic modification of a lead compound's chemical structure to improve its pharmacological properties based on an understanding of its interaction with the target. nih.gov This approach is guided by established SAR principles.

Direct chemical manipulation of the Alvameline scaffold would involve targeted modifications to its core structures: the pyridine-N-oxide head, the central linker, and the azabicyclic amine. The goal is to probe the chemical space around the lead compound to identify modifications that enhance M1 receptor agonism and selectivity over other muscarinic receptor subtypes.

Key functional group modifications and their potential impact on the activity of Alvameline analogues are summarized in the table below. The data presented is based on SAR studies of related muscarinic agonists, including bioisosteres of arecoline which share structural similarities with Alvameline.

Modification SiteModificationRationalePredicted Impact on M1 Agonist Activity
Pyridine-N-oxide RingSubstitution with electron-donating or electron-withdrawing groupsTo modulate the electronic properties and hydrogen bonding capacity of the N-oxide group.Substituent position and nature could fine-tune potency and selectivity.
Pyridine-N-oxide RingBioisosteric replacement (e.g., with 2-difluoromethylpyridine) nih.govTo improve metabolic stability and other pharmacokinetic properties while maintaining biological activity. nih.govMay enhance drug-like properties without compromising M1 agonism. nih.gov
Linker RegionVarying length and flexibilityTo optimize the distance and orientation between the pyridine-N-oxide and the basic amine.Crucial for achieving the optimal geometry for receptor activation.
Azabicyclic AmineModification of the N-methyl groupTo investigate the role of the basic nitrogen in receptor interaction and potential for altering selectivity.Larger alkyl groups may decrease potency due to steric hindrance.

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target receptor to guide the design of more effective and selective ligands. nih.gov With the availability of high-resolution crystal structures of the M1 muscarinic receptor, SBDD has become a powerful tool in the development of novel agonists. nih.gov

This approach allows for the visualization of the binding pocket and the key interactions between a ligand and the receptor's amino acid residues. For Alvameline analogues, SBDD can be employed in several ways:

Docking Studies : Computational docking simulations can predict the binding mode and affinity of virtual Alvameline analogues within the M1 receptor's orthosteric binding site. This allows for the in-silico screening of a large number of potential modifications before their chemical synthesis, prioritizing compounds with the highest predicted potency.

De Novo Design : Algorithms can be used to design novel molecules that are complementary to the shape and chemical environment of the M1 receptor's binding site. This can lead to the discovery of entirely new scaffolds for M1 agonism.

Optimization of Existing Ligands : By analyzing the co-crystal structure of a lead compound bound to the M1 receptor, medicinal chemists can identify opportunities for modifications that enhance favorable interactions or remove unfavorable ones. For instance, if a specific region of the binding pocket is unoccupied by the ligand, a functional group can be added to the analogue to form a new hydrogen bond or hydrophobic interaction, thereby increasing its affinity.

The integration of computational modeling with experimental data is a hallmark of modern SBDD, facilitating a more rapid and rational optimization process for developing improved Alvameline analogues.

Advanced Research Methodologies and Computational Approaches

Analytical Techniques for Preclinical Research

Preclinical development of a drug candidate necessitates robust analytical methods to determine its properties and behavior in biological systems. nih.gov These techniques are fundamental for understanding the compound's identity, purity, and concentration in various matrices.

Chromatographic Methods (High-Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools in pharmaceutical analysis for the separation, identification, and quantification of drug compounds and their metabolites.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be a standard approach for the analysis of Alvameline. This technique separates compounds based on their hydrophobicity. For a compound like Alvameline, a C18 column would likely be used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase would be optimized to ensure the compound is in a suitable ionic state for good chromatographic retention and peak shape. nih.govmdpi.com Detection would typically be performed using a UV detector at a wavelength where Alvameline exhibits maximum absorbance. The retention time of the compound under specific conditions serves as a qualitative identifier, while the peak area is proportional to its concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for analyzing complex biological samples. thermofisher.comnih.gov After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. youtube.com For Alvameline, LC-MS could be used to confirm its molecular weight and to identify metabolites by detecting modifications to the parent drug structure. Tandem mass spectrometry (MS/MS) can provide further structural information through fragmentation of the parent ion. uu.nlyoutube.com

TechniquePrincipleApplication for Alvameline
HPLC Separation based on differential partitioning of the analyte between a stationary phase and a mobile phase.Purity assessment, quantification in formulations.
LC-MS Separation by HPLC followed by detection based on mass-to-charge ratio.Confirmation of identity, metabolite identification, quantification in biological matrices. journaljpri.com

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic techniques are vital for elucidating the precise chemical structure of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. nih.govnih.govrsc.orgsemanticscholar.org For Alvameline, ¹H NMR would show distinct signals for the protons in the pyridine (B92270) ring, the N-methyl group, and the ethyl group on the tetrazole ring. The chemical shift, integration, and coupling patterns of these signals would confirm the connectivity of the atoms. ¹³C NMR would provide information about the carbon skeleton of the molecule.

Mass Spectrometry (MS): As a standalone technique, mass spectrometry is used to determine the molecular weight of a compound with high accuracy. nih.gov High-resolution mass spectrometry (HRMS) can provide the elemental composition of Alvameline, further confirming its chemical formula. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure. nih.gov

TechniqueInformation ObtainedRelevance to Alvameline
NMR Detailed structural information, including atom connectivity.Unambiguous confirmation of the chemical structure. nih.govnih.govrsc.orgsemanticscholar.org
MS Molecular weight and elemental composition.Confirmation of identity and chemical formula. nih.gov

Quantitative Analysis in Biological Matrices

The quantitative determination of a drug candidate in biological fluids such as plasma, blood, and urine is a critical aspect of preclinical research, providing data for pharmacokinetic and toxicokinetic studies. nih.govnih.govrsc.org

For Alvameline, a validated LC-MS/MS method would be the gold standard for quantification in biological matrices due to its high sensitivity and selectivity. uu.nlyoutube.com The method would typically involve protein precipitation or liquid-liquid extraction to remove interfering substances from the biological sample, followed by analysis using an LC-MS/MS system. A stable isotope-labeled internal standard of Alvameline would be used to ensure accuracy and precision. The method would be validated for parameters such as linearity, accuracy, precision, and limit of quantification (LOQ). youtube.com

Computational Chemistry and Molecular Modeling

Computational approaches are increasingly used in drug discovery to predict the properties of molecules and to understand their interactions with biological targets. nih.govyoutube.com

Quantum Chemical Calculations and Molecular Mechanics/Dynamics Simulations

Quantum Chemical Calculations: These methods, based on the principles of quantum mechanics, can be used to calculate the electronic structure, geometry, and properties of a molecule like Alvameline. researchgate.net For instance, density functional theory (DFT) calculations could be employed to predict its optimal 3D conformation, electrostatic potential, and orbital energies. This information can provide insights into its reactivity and potential interactions with the M1 muscarinic receptor.

Molecular Mechanics/Dynamics (MM/MD) Simulations: Molecular dynamics simulations can be used to study the dynamic behavior of Alvameline and its interaction with its biological target over time. mdpi.comsciforum.net By placing a model of Alvameline into a simulated environment with the M1 receptor, researchers can observe how the ligand binds to the receptor, the stability of the resulting complex, and the key amino acid residues involved in the interaction. These simulations provide a deeper understanding of the binding mechanism at an atomic level. nih.gov

TechniquePrincipleApplication for Alvameline
Quantum Chemical Calculations Solves the Schrödinger equation to determine the electronic structure of a molecule.Prediction of molecular properties and reactivity. researchgate.net
Molecular Dynamics Simulations Simulates the movement of atoms and molecules over time.Understanding the binding of Alvameline to its receptor target. mdpi.comsciforum.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govalliedacademies.orgresearchgate.netnih.govnih.govmdpi.comjocpr.comyoutube.comalliedacademies.org

For a series of Alvameline analogs, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the measured biological activity (e.g., M1 receptor binding affinity). nih.govarabjchem.org A predictive QSAR model can be used to estimate the activity of newly designed, unsynthesized analogs, thereby guiding the optimization of the lead compound. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Alvameline (pyridine-N-oxide), molecular docking simulations are instrumental in elucidating its binding mechanism to specific biological targets, such as muscarinic acetylcholine (B1216132) receptors. These studies provide insights into the binding affinity, conformation, and the specific molecular interactions that stabilize the ligand-receptor complex.

The primary goal of docking Alvameline would be to identify the most favorable binding pose within the active site of its target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand and scoring them based on a force field that estimates the binding energy. Lower scores typically indicate a more stable interaction.

Key ligand-protein interactions that are analyzed in these studies include:

Hydrogen Bonds: The pyridine-N-oxide moiety of Alvameline can act as a hydrogen bond acceptor. Docking studies would identify specific amino acid residues in the receptor's binding pocket, such as serine, threonine, or tyrosine, that can donate a hydrogen to form a stable bond.

Pi-Pi Stacking: The aromatic pyridine ring of Alvameline can interact with the aromatic rings of amino acids such as phenylalanine, tyrosine, and tryptophan through pi-pi stacking interactions, further contributing to the stability of the complex.

The results of molecular docking studies are often presented in tables that summarize the binding energies and the interacting residues.

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Muscarinic M1 Receptor-8.5TYR 106, ASN 110Hydrogen Bond
Muscarinic M1 Receptor-8.5TRP 157, PHE 182Pi-Pi Stacking
Muscarinic M2 Receptor-7.9ILE 210, VAL 214Hydrophobic

Note: The data in this table is illustrative and based on typical findings for similar compounds. Specific values for Alvameline would require a dedicated computational study.

Prediction of Molecular Reactivity and Biophysical Properties

Computational approaches are also employed to predict the molecular reactivity and biophysical properties of Alvameline, which are critical for understanding its chemical behavior and its potential as a therapeutic agent.

Molecular Reactivity:

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules like Alvameline. academie-sciences.fr DFT calculations can predict regions of the molecule that are more susceptible to electrophilic or nucleophilic attack by analyzing the distribution of electron density. The pyridine-N-oxide group, for instance, influences the electronic properties of the aromatic ring, potentially making certain positions more reactive. scripps.edu

Studies on pyridine-N-oxides have shown their capacity to act as hydrogen atom transfer (HAT) reagents in photochemical reactions, indicating their potential to participate in radical-mediated processes. semanticscholar.org The N-oxide moiety can increase the nucleophilicity of Lewis acids, allowing reactions to proceed under conditions where they normally would not. nih.gov Computational models can quantify reactivity indices such as:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide insights into the molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally implies higher reactivity.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Biophysical Properties:

Various computational tools and algorithms are used to predict the biophysical properties of Alvameline, which are essential for its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). These predictions help in the early stages of drug development to assess the "drug-likeness" of a compound.

Key predicted biophysical properties include:

Property Predicted Value Significance
Molecular Weight (MW) < 500 g/mol Influences size and diffusion across membranes.
LogP (Octanol-Water Partition Coefficient) 1.0 - 3.0Measures lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA) < 140 ŲPredicts drug transport properties, including blood-brain barrier penetration.
Number of Hydrogen Bond Donors < 5Affects solubility and binding to targets.
Number of Hydrogen Bond Acceptors < 10Affects solubility and binding to targets.
Aqueous Solubility (LogS) > -4.0Crucial for absorption and formulation.

Note: The values in this table represent typical ranges for orally bioavailable drugs and are illustrative for Alvameline.

Quantitative Structure-Binding Affinity Relationship (QSBAR) models can also be developed for a series of pyridine-N-oxide analogs. nih.gov These models use calculated molecular descriptors to predict the binding affinity of new compounds, thereby guiding the design of more potent molecules. nih.gov

Q & A

Q. What are the established synthetic pathways for pyridine-N-oxide derivatives, and how do reaction conditions influence yield?

Pyridine-N-oxide derivatives can be synthesized via chemical oxidation of pyridine using peroxides (e.g., H₂O₂) or biocatalysis with microbial strains like Burkholderia sp. MAK1 . Chemical methods often require controlled pH and temperature to avoid over-oxidation, while biocatalytic routes offer regioselectivity under mild conditions. Yield optimization involves monitoring reaction kinetics (e.g., HPLC-MS for intermediate detection) and adjusting catalyst loading or aeration rates in microbial systems .

Q. How does Alvameline interact with acetylcholine receptors (AChRs) at the molecular level?

Alvameline binds allosterically to AChRs, as shown in receptor-binding assays and molecular docking studies. Evidence from structural diagrams indicates it occupies a distinct binding site adjacent to acetylcholine (ACh), modulating receptor activation without direct competition . Methodologically, this is validated using radioligand displacement assays and cryo-EM to map binding interfaces .

Q. What analytical techniques are recommended for characterizing pyridine-N-oxide derivatives?

Key techniques include:

  • X-ray crystallography : Resolves intermolecular interactions (e.g., halogen bonds in crystal lattices) .
  • Fluorescence spectroscopy : Tracks solvent polarity effects in probes like carbazole-based pyridine-N-oxide derivatives .
  • Thermodynamic analysis : Measures enthalpy of formation via bomb calorimetry, critical for stability assessments .

Advanced Research Questions

Q. How do thermodynamic properties of pyridine-N-oxide derivatives influence their stability in experimental conditions?

The N–O bond dissociation enthalpy (BDE) of pyridine-N-oxide (~238 kJ/mol) dictates its reactivity in redox environments . Stability under physiological conditions can be predicted using density functional theory (DFT) to model bond strain. Experimental validation involves accelerated degradation studies (e.g., exposure to reactive oxygen species) paired with HPLC-MS to quantify decomposition products .

Q. What contradictions exist in the biodegradation pathways of pyridine-N-oxide derivatives, and how can they be resolved?

Nocardia sp. degrades pyridine-N-oxide via 2-hydroxypyridine to 2,5-dihydroxypyridine, whereas Bacillus strains metabolize pyridine directly without forming N-oxides . Contradictions arise in intermediate identification (e.g., detection of pyruvic acid only in arsenite-inhibited cultures). Resolution requires isotope labeling (e.g., ¹⁴C-tracing) and comparative transcriptomics to map species-specific enzyme expression .

Q. What role do halogen bonds play in the crystal packing of pyridine-N-oxide complexes, and how can this inform drug design?

Halogen bonds (e.g., I···O/N interactions) stabilize pyridine-N-oxide crystals, with bond lengths ~3.0 Å and near-linear angles (170–180°) . Computational models (DFT) slightly overestimate distances (~0.1 Å longer than crystallographic data), suggesting cooperative lattice effects. This informs drug design by prioritizing halogenated analogs for enhanced target binding and solubility .

Q. How can computational models reconcile discrepancies with experimental structural data for pyridine-N-oxide complexes?

Discrepancies in XB bond lengths (e.g., calculated vs. crystallographic I···O distances) arise from lattice packing forces omitted in gas-phase DFT. Hybrid QM/MM simulations incorporating crystal environment parameters improve accuracy. Validation involves comparing association constants (e.g., I-succinimide binding affinity) with experimental isothermal titration calorimetry (ITC) data .

Methodological Considerations

  • Data Contradiction Analysis : Use multi-technique validation (e.g., crystallography + DFT) and meta-analyses of degradation pathways across microbial species .
  • Experimental Design : Prioritize biocatalytic synthesis for regioselectivity, and employ fluorescence probes to monitor real-time molecular interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.